Carmethizole - 117120-88-4

Carmethizole

Catalog Number: EVT-1171201
CAS Number: 117120-88-4
Molecular Formula: C11H18N4O4S
Molecular Weight: 302.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carmethizole is derived from imidazole and carbamate structures, indicating its classification as a nitrogen-containing heterocyclic compound. Its synthesis and characterization have been documented in various scientific studies, highlighting its role in cancer therapy and other pharmacological applications.

Synthesis Analysis

The synthesis of carmethizole has been explored through several methods, with a notable six-step synthesis described in the literature. This method involves the following key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, including imidazole derivatives and carbamates.
  2. Formation of Bis-Carbamate: The reaction typically involves the treatment of an imidazole derivative with appropriate alkylating agents under controlled conditions to yield the bis-carbamate structure.
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yield and purity during synthesis .

Molecular Structure Analysis

Carmethizole features a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅N₃O₂
  • Molecular Weight: Approximately 245.28 g/mol
  • Functional Groups: It contains an imidazole ring and carbamate moieties, which are crucial for its biological activity.

The three-dimensional conformation of carmethizole allows it to interact effectively with biological targets, primarily DNA, facilitating its role as an alkylating agent. The structural integrity and stability of carmethizole are influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces .

Chemical Reactions Analysis

Carmethizole participates in several chemical reactions relevant to its function as an alkylating agent:

  1. Alkylation of DNA: Carmethizole forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication.
  2. Reaction with Glutathione: At physiological pH, carmethizole can react with glutathione, forming a glutathione adduct that may influence its pharmacokinetics and toxicity profile .
  3. Hydrolysis: The stability of carmethizole hydrochloride has been studied extensively, revealing that hydrolysis can occur under certain conditions, affecting its efficacy as a therapeutic agent .
Mechanism of Action

Carmethizole exerts its anti-cancer effects primarily through the following mechanisms:

  • DNA Cross-Linking: By forming covalent bonds with DNA bases, carmethizole prevents DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
  • Reactive Metabolites Formation: The interaction with glutathione may lead to the formation of reactive metabolites that can further enhance its cytotoxic effects against tumor cells .
  • Cell Cycle Arrest: Studies indicate that carmethizole can induce cell cycle arrest at various checkpoints, contributing to its effectiveness in inhibiting tumor growth.

Quantitative analyses using high-performance liquid chromatography have been employed to study the kinetics of these reactions and the stability of carmethizole in biological systems .

Physical and Chemical Properties Analysis

Carmethizole exhibits distinct physical and chemical properties:

  • Solubility: It has improved water solubility compared to other similar compounds, which enhances its bioavailability.
  • Melting Point: The melting point is reported to be around 202-203 °C.
  • Stability: The hydrochloride form shows variable stability depending on pH and temperature conditions; hydrolysis studies indicate that it is more stable at lower temperatures .

These properties are crucial for determining the formulation and delivery methods for therapeutic applications.

Applications

Carmethizole has several significant applications in scientific research and medicine:

  • Cancer Therapy: As an experimental anti-cancer agent, it is being investigated for its efficacy against various tumors due to its ability to induce DNA damage selectively in cancer cells.
  • Pharmacological Studies: Research continues into optimizing its synthesis and understanding its pharmacokinetics and dynamics through preclinical studies.
  • Biochemical Research: Its interactions with cellular components provide insights into mechanisms of drug resistance and cellular response pathways in cancer biology .
Introduction to Carmethizole

Chemical Identity and Structural Characterization

Carmethizole possesses the molecular formula C₁₁H₁₇N₅O₄S₂·HCl and a molecular weight of 383.87 g/mol. Structurally, it features a central 1-methylimidazole core functionalized at the 2-position with a methylthio group (-SCH₃) and at the 4 and 5-positions with hydroxymethyl groups (-CH₂OH). Each hydroxymethyl group is further esterified with an N-methylcarbamate moiety, forming the 4',5'-bis(N-methylcarbamate) structure. The compound is typically isolated as its hydrochloride salt, enhancing stability and aqueous solubility for experimental use [3] [10].

Characterization of Carmethizole relies heavily on advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the carbon-hydrogen framework, confirming the connectivity within the imidazole ring and the attached substituents. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern, corroborating the proposed structure. Elemental analysis further verifies the composition by quantifying the percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine, ensuring purity and consistency of the synthesized compound [4]. While single-crystal X-ray diffraction data for Carmethizole itself was not found in the provided search results, the technique is frequently employed for analogous compounds to unambiguously determine bond lengths, bond angles, and the three-dimensional spatial conformation, which can be critical for understanding its interaction with biological targets [4] [7].

Table 1: Key Chemical Identifiers for Carmethizole Hydrochloride

PropertyValue
Systematic Name1-Methyl-2-methylthio-4,5-bis(hydroxymethyl)imidazole-4',5'-bis(N-methylcarbamate) hydrochloride
SynonymsCarmethizole HCl; NSC 602668
CAS Registry NumberNot explicitly stated in sources (NSC 602668 referenced)
Molecular FormulaC₁₁H₁₇N₅O₄S₂·HCl
Molecular Weight383.87 g/mol
Chemical ClassBis-carbamate functionalized imidazole derivative
Salt FormHydrochloride

A critical aspect of Carmethizole's chemistry is its relative instability in aqueous environments. Studies demonstrated a half-life of ≤1 hour at 37°C in physiological solutions such as 0.9% sodium chloride, human whole blood, human plasma, and dog urine. This instability leads to hydrolytic breakdown, primarily forming the corresponding diol (1-methyl-2-methylthio-4,5-bis(hydroxymethyl)imidazole) in neutral or slightly acidic conditions. Under alkaline conditions (pH 7.0-9.0), carmethizole diol-4'-monophosphate becomes a major degradation product. Furthermore, Carmethizole reacts with endogenous nucleophiles like glutathione, forming adducts such as a glutathione conjugate of carmethizole monocarbamate, which has implications for its metabolism and potential detoxification pathways [10].

Historical Development and Discovery Context

Carmethizole emerged from the intensive anticancer drug screening programs conducted in the late 20th century, specifically entering the scientific literature through detailed preclinical investigations published around 1989-1992. Its development was driven by the ongoing need to identify novel cytotoxic agents with improved efficacy profiles and activity against tumors resistant to existing therapies. The compound was synthesized and submitted to the National Cancer Institute's (NCI) screening program, where it received the designation NSC 602668, indicating its status as an investigational new agent undergoing systematic evaluation [3] [10].

Initial pharmacological studies focused on establishing its basic in vivo behavior. Research in 1989 detailed the pharmacokinetics and metabolism of Carmethizole in mouse and beagle dog models. These studies revealed rapid elimination kinetics (half-life of ~11.6 minutes in mice after intravenous bolus administration) and complex metabolic pathways involving hydrolysis, conjugation (sulfation), and glutathione adduct formation. Excretion studies in mice showed that approximately 30% of the dose was recovered in urine as the diol metabolite within 3 hours, alongside smaller amounts of the diol-sulfate, monocarbamate, and unchanged drug [10]. This foundational pharmacokinetic work was crucial for informing subsequent efficacy and toxicology studies.

The pivotal preclinical efficacy report was published in 1992, demonstrating Carmethizole's "relatively broad activity" in initial evaluations against several murine tumors and human tumor xenografts implanted in immunodeficient (athymic) mice. This study specifically investigated its activity against established (advanced-stage) disease, its schedule dependence, and crucially, its cross-resistance profile against a panel of murine leukemias resistant to standard chemotherapeutic agents [3]. The positive activity against advanced disease and the distinct cross-resistance pattern positioned Carmethizole as a candidate warranting further mechanistic investigation and potential clinical trial consideration.

Table 2: Key Milestones in Early Carmethizole Research

TimeframeMilestoneSignificance
Late 1980sSynthesis & Initial Screening (NSC 602668)Identification as a candidate with antitumor potential.
1989Preclinical Pharmacologic Studies (Mouse & Dog) [10]Defined instability, pharmacokinetics, metabolism, and excretion.
1992Antitumor Activity & Cross-Resistance Profiling [3]Demonstrated efficacy against advanced xenografts and defined cross-resistance.

Classification as an Alkylating Antitumor Agent

Carmethizole is mechanistically classified as an alkylating agent based on its biological behavior and preclinical cross-resistance profile, placing it within a major category of cytotoxic chemotherapy drugs. Alkylating agents function by transferring alkyl groups (e.g., -CH₃, -CH₂CH₂Cl) to nucleophilic sites on cellular macromolecules, primarily targeting the nitrogen (N7) position of guanine bases in DNA. This covalent modification leads to DNA strand breaks, miscoding during replication, and ultimately, inhibition of cell division and tumor cell death. A hallmark of alkylating agents is their cell cycle non-specificity, meaning they can damage DNA regardless of whether the cell is actively dividing or in a resting phase, although they are often most effective against slower-growing malignancies [6] [9].

While Carmethizole's exact mechanism of alkylation at the molecular level is not detailed in the provided sources, its classification is strongly supported by its observed cross-resistance patterns in preclinical models. Murine leukemias specifically selected for resistance to classic alkylating agents like melphalan (L-PAM) and cisplatin (DDPt) consistently displayed cross-resistance to Carmethizole. Similarly, resistance emerged in cell lines resistant to other agents known to induce damage requiring similar DNA repair pathways, such as doxorubicin (ADR), 5-fluorouracil (5-FU), and cytarabine (ara-C). Conversely, tumors resistant to agents with distinct primary mechanisms (vincristine - VCR, targeting microtubules; amsacrine - AMSA, targeting topoisomerase II; methotrexate - MTX, an antimetabolite) remained sensitive to Carmethizole. This pattern strongly implicates DNA alkylation or damage triggering similar repair or tolerance mechanisms as the primary cytotoxic mechanism of Carmethizole [3].

Structurally, Carmethizole differs significantly from traditional alkylating agent classes like nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas (e.g., carmustine), or alkyl sulfonates (e.g., busulfan). While not explicitly categorized into one of these classic subfamilies in the sources, its core structure is based on a functionalized imidazole ring rather than the chloroethylamine or similar moieties typical of many alkylators. This unique structure likely underpins its distinct physicochemical properties and potentially its specific interaction with DNA or associated repair proteins, contributing to its observed spectrum of activity and partial non-cross-resistance with some alkylating agents in certain resistant lines [6] [9].

Table 3: Carmethizole Classification within Alkylating Agent Categories

Traditional Alkylating Agent ClassExamplesCarmethizole Relation
Nitrogen MustardsCyclophosphamide, MelphalanDifferent core chemistry (Imidazole vs. Chloroethylamine).
NitrosoureasCarmustine, LomustineDifferent core chemistry; No nitrosourea moiety.
Alkyl SulfonatesBusulfanDifferent core chemistry; No sulfonate ester.
TriazinesDacarbazine, TemozolomideDifferent heterocyclic core (Imidazole vs. Triazine).
EthyleniminesThiotepa, AltretamineDifferent reactive group chemistry.
Unclassified/Novel-Classified functionally as alkylator based on resistance profile & mechanism, despite unique imidazole-bis-carbamate structure.

Significance in Preclinical Oncology Research

Carmethizole held significant interest in preclinical oncology research primarily due to its demonstrated efficacy against established human tumor xenografts and its unique cross-resistance profile. These attributes suggested potential utility in overcoming resistance to standard therapies and in treating bulky or advanced-stage disease, a critical challenge in clinical oncology.

Activity Against Established Disease: Early-stage tumor models are often more chemosensitive than bulky, established disease, which better mimics the clinical scenario at diagnosis. Carmethizole demonstrated compelling activity against advanced-stage subcutaneous human tumor xenografts in athymic mice. Notably, it was as effective against established subcutaneous MX-1 mammary carcinoma and intraperitoneal LOX amelanotic melanoma as it was against early-stage disease. It also showed significant antitumor effects against established subcutaneous NCI-H82 small-cell lung carcinoma xenografts. This ability to induce tumor regression or significant growth delay in well-established, vascularized tumors indicated robust cytotoxic potential beyond merely inhibiting nascent tumor growth [3].

Broad Spectrum in Initial Evaluations: While the 1992 study focused on specific models, it explicitly references "relatively broad activity" observed in initial evaluations against "several murine tumors and human tumor xenografts in vivo." This suggests efficacy was not confined to a single tumor type but spanned multiple histological origins, including mammary, lung, and melanoma models as confirmed. This broad initial activity profile warranted deeper investigation into its mechanism and potential applications [3].

Schedule Dependency and Route Independence: Preclinical studies investigated the impact of administration schedule on efficacy. Using the NCI-H82 lung tumor xenograft model, researchers compared a single bolus injection versus a split-dose schedule delivered on the same day. The split-dose schedule allowed a higher total dose to be administered safely, which resulted in a significantly greater delay in tumor growth compared to the single bolus. This finding indicated potential schedule-dependent cytotoxicity, a characteristic relevant for optimizing clinical dosing regimens. Furthermore, the therapeutic effect was shown to be route-independent, with similar tumor growth delays observed after both intraperitoneal (i.p.) and intravenous (i.v.) administration, offering flexibility for potential clinical delivery [3].

Cross-Resistance Profile and Clinical Implications: As discussed in section 1.3, the detailed cross-resistance study using murine leukemias provided critical mechanistic insights and clinical predictions. The finding that tumors resistant to vincristine, amsacrine, or methotrexate retained sensitivity to Carmethizole was highly significant. It suggested that Carmethizole could potentially be effective in patients whose tumors had developed resistance to these specific classes of agents (microtubule inhibitors, topoisomerase II poisons, and antimetabolites, respectively). Conversely, the observed cross-resistance with alkylators (melphalan, cisplatin), anthracyclines (doxorubicin), and antimetabolites (5-FU, ara-C) implied that prior treatment failure with these drugs might predict a lower likelihood of response to Carmethizole. This profiling was deemed essential "in the design of clinical trials" to target patient populations most likely to benefit and to avoid potentially ineffective treatment in others who may have pre-existing resistance [3].

Table 4: Summary of Key Preclinical Findings for Carmethizole

Preclinical AspectFindingsResearch Significance
Spectrum of ActivityActivity against murine tumors & human xenografts (MX-1 mammary, NCI-H82 SCLC, LOX melanoma).Demonstrated broad initial efficacy across tumor types.
Advanced Disease EfficacyEquivalent efficacy against established vs. early-stage MX-1 & LOX tumors; activity against established NCI-H82.Addressed a key challenge in oncology (treating bulky disease), supporting clinical potential.
Schedule DependencySplit-dose schedule allowed higher total dose and increased tumor growth delay in NCI-H82 model vs. single bolus.Suggested optimization potential for clinical administration protocols.
Route IndependenceSimilar antitumor effects after intraperitoneal and intravenous administration.Indicated potential flexibility in clinical route selection (IV infusion possible).
Cross-Resistance ProfileActive in VCR-, AMSA-, MTX-resistant lines; Cross-resistant in ADR-, L-PAM-, DDPt-, ara-C-, 5-FU-resistant lines.Guided potential clinical trial design (target populations; sequencing/combination strategies).

Properties

CAS Number

117120-88-4

Product Name

Carmethizole

IUPAC Name

[1-methyl-5-(methylcarbamoyloxymethyl)-2-methylsulfanylimidazol-4-yl]methyl N-methylcarbamate

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

InChI

InChI=1S/C11H18N4O4S/c1-12-10(16)18-5-7-8(6-19-11(17)13-2)15(3)9(14-7)20-4/h5-6H2,1-4H3,(H,12,16)(H,13,17)

InChI Key

BGYXTIDVSRHUEP-UHFFFAOYSA-N

SMILES

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC

Synonyms

1-methyl-2-(methylthio)-4,5-bis(hydroxymethyl)imidazole-bis(N-methylcarbamate)
carmethizole

Canonical SMILES

CNC(=O)OCC1=C(N(C(=N1)SC)C)COC(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.